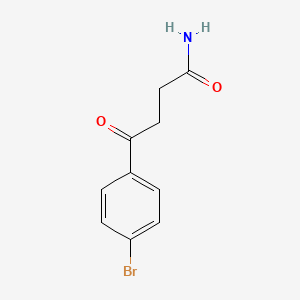

4-(4-Bromophenyl)-4-oxobutanamide

Description

Significance as a Foundational Chemical Scaffold

The core structure of 4-(4-Bromophenyl)-4-oxobutanamide serves as a foundational scaffold in medicinal chemistry and organic synthesis. A chemical scaffold is a core molecular structure to which various functional groups can be attached to create a library of related compounds. The presence of the bromophenyl group is particularly significant. The bromine atom can be readily replaced or coupled with other molecular fragments through various chemical reactions, such as cross-coupling reactions. This allows chemists to systematically alter the molecule's properties.

Furthermore, the butanamide portion of the molecule offers additional sites for chemical modification. The amide and ketone functional groups can participate in a wide range of chemical transformations, enabling the construction of diverse molecular architectures. This inherent versatility makes this compound and its derivatives valuable intermediates in the synthesis of novel compounds. researchgate.net The development of new therapeutic agents often relies on access to molecules with a high degree of three-dimensional complexity, and scaffolds like this provide a cost-effective route to such enantiomerically pure substrates. orgsyn.org

Interdisciplinary Relevance in Organic Synthesis and Emerging Fields

The utility of this compound extends across various disciplines, primarily in organic synthesis with implications for medicinal chemistry and materials science. In organic synthesis, this compound is a key intermediate for creating a variety of more complex molecules. For instance, derivatives of this scaffold have been investigated for their potential biological activities. ontosight.ai

The structural motif of a substituted phenyl group linked to a butanamide or a related chain is found in various compounds being explored for therapeutic purposes. For example, derivatives of similar scaffolds are being investigated for their potential anti-inflammatory and neuroprotective effects. nih.gov The ability to synthesize a wide array of derivatives from a common starting material like this compound is a cornerstone of modern drug discovery programs, which aim to identify novel and potent therapeutic agents. researchgate.net

The synthesis of related structures, such as N-(4-ethoxyphenyl)-3-oxobutanamide, highlights the chemical interest in this class of compounds as intermediates in various chemical and biological transformations. nih.gov The general synthetic strategy often involves the reaction of precursor molecules like bromobenzene (B47551) with other reagents to build the desired scaffold. google.com

Below is a table summarizing the key chemical properties of this compound and a related nitrile derivative.

| Property | This compound | 4-(4-bromophenyl)-4-oxobutanenitrile |

| CAS Number | 851108-42-4 bldpharm.com | Not specified |

| Molecular Formula | C10H10BrNO2 bldpharm.com | C10H8BrNO sigmaaldrich.com |

| Molecular Weight | 256.1 g/mol bldpharm.com | 242.08 g/mol sigmaaldrich.com |

| SMILES | O=C(N)CCC(=O)c1ccc(Br)cc1 bldpharm.com | N#CCCC(=O)c1ccc(Br)cc1 sigmaaldrich.com |

| InChI Key | Not specified | UYGZSAQXYMVSOE-UHFFFAOYSA-N sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H10BrNO2 |

|---|---|

Molecular Weight |

256.10 g/mol |

IUPAC Name |

4-(4-bromophenyl)-4-oxobutanamide |

InChI |

InChI=1S/C10H10BrNO2/c11-8-3-1-7(2-4-8)9(13)5-6-10(12)14/h1-4H,5-6H2,(H2,12,14) |

InChI Key |

HRXOMRDYYAJNHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCC(=O)N)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

De Novo Synthesis of 4-(4-Bromophenyl)-4-oxobutanamide

The primary synthetic route to this compound involves a two-step process: the Friedel-Crafts acylation of bromobenzene (B47551) followed by amidation of the resulting carboxylic acid.

A foundational method for creating the backbone of the target molecule is the Friedel-Crafts acylation of bromobenzene with succinic anhydride. prepchem.comstackexchange.comvedantu.com This electrophilic aromatic substitution reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a reactive acylium ion from succinic anhydride. stackexchange.comvedantu.commasterorganicchemistry.com The acylium ion is then attacked by the electron-rich bromobenzene ring to form 4-(4-bromophenyl)-4-oxobutanoic acid. The subsequent and final step is the conversion of this carboxylic acid intermediate into the primary amide, this compound. libretexts.orgkhanacademy.org

Optimized Reaction Conditions and Yield Maximization

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters in the initial Friedel-Crafts acylation step include the choice of solvent, catalyst loading, temperature, and reaction time.

For the Friedel-Crafts acylation of a similar compound, butylbenzene, with succinic anhydride, ethylene (B1197577) chloride was used as the solvent with aluminum chloride as the catalyst. The reaction was initiated at a cooled temperature of approximately 13°C, and after the initial addition of the catalyst, the reaction proceeded for 30 minutes before being worked up. prepchem.com The subsequent amidation of the resulting 4-(4-bromophenyl)-4-oxobutanoic acid can be achieved through various methods, most commonly via an acid chloride intermediate or by using coupling agents. libretexts.org A common approach involves converting the carboxylic acid to an acid chloride using a reagent like thionyl chloride (SOCl₂), which is then reacted with ammonia (B1221849) or an amine to form the amide. To drive the reaction to completion, a base is often added to neutralize the HCl byproduct. khanacademy.org Alternatively, direct amidation of the carboxylic acid can be performed, but this typically requires high temperatures to dehydrate the ammonium (B1175870) carboxylate salt intermediate. khanacademy.org

| Reaction Step | Reagents | Catalyst | Solvent | Key Conditions |

| Friedel-Crafts Acylation | Bromobenzene, Succinic Anhydride | AlCl₃ | Ethylene Chloride | Cooled initial temperature (~13°C), followed by stirring for ~30 min |

| Amidation (via acid chloride) | 4-(4-Bromophenyl)-4-oxobutanoic acid, SOCl₂, Ammonia | - | - | Formation of acid chloride, followed by reaction with ammonia, often with a base scavenger |

| Amidation (direct) | 4-(4-Bromophenyl)-4-oxobutanoic acid, Ammonia | - | - | Heating to facilitate dehydration of the ammonium carboxylate salt |

This table presents optimized conditions inferred from analogous reactions and general principles of organic synthesis.

Investigation of Alternative Feedstocks and Green Chemistry Principles

In line with the growing emphasis on sustainable chemical manufacturing, research into greener synthetic routes for this compound is of interest. nih.gov Green chemistry principles encourage the use of less hazardous solvents, reduced energy consumption, and higher atom economy. nih.gov

One promising green alternative is the use of mechanochemistry, or ball-milling, for the Friedel-Crafts acylation step. This solvent-free approach can reduce waste and the use of toxic halogenated solvents. beilstein-journals.org Studies on mechanochemical Friedel-Crafts acylations have demonstrated their effectiveness, offering an environmentally friendlier process. beilstein-journals.org Furthermore, the investigation of renewable feedstocks, although not yet specifically reported for this compound, is a key aspect of green chemistry that could be explored in the future. The principles of designing for degradation are also relevant, aiming to create molecules that break down into harmless substances after their intended use. tcd.ie

Functionalization and Derivatization Strategies

The chemical structure of this compound offers several sites for functionalization, allowing for the creation of a diverse library of derivatives. These modifications can be strategically employed to alter the molecule's physicochemical properties and biological activity.

Modification at the Amide Nitrogen

The primary amide group is a key site for derivatization. The nitrogen atom can be functionalized to generate secondary or tertiary amides. This can be achieved by reacting the precursor, 4-(4-bromophenyl)-4-oxobutanoic acid, with primary or secondary amines instead of ammonia. libretexts.org This strategy has been used to synthesize a series of novel 4-oxobutanamide (B1628950) derivatives with potential antitumor activity. nih.gov For instance, N-substituted succinimide (B58015) derivatives have been synthesized, demonstrating the versatility of modifying the amide portion of the molecule. nih.gov Late-stage functionalization techniques, which modify complex molecules, could also be applied, for example, through reductive functionalization of the amide. nih.gov

| Derivative Type | Synthetic Approach | Example Application |

| N-Aryl/Alkyl Amides | Reaction of 4-(4-bromophenyl)-4-oxobutanoic acid with a primary or secondary amine. | Synthesis of antitumor agents. nih.gov |

| N-Functionalized Succinimides | Cyclization and functionalization of the butanamide chain. | Development of novel bioactive compounds. nih.gov |

This table showcases potential modifications at the amide nitrogen based on established synthetic strategies.

Substituent Effects on the Bromophenyl Moiety

The bromophenyl ring presents opportunities for further substitution reactions. The existing bromo and acyl groups are meta-directing deactivators for electrophilic aromatic substitution. reddit.com This directing effect influences the position of any new substituents on the aromatic ring. However, the bromine atom itself can be a site for transformation, particularly through transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. nih.gov The presence of the ketone group can influence the reactivity and selectivity of such reactions. It has been shown that ketone and aldehyde functionalities on an aryl halide can lead to unexpectedly rapid oxidative addition in nickel-catalyzed cross-couplings, thereby enhancing selectivity. nih.gov This allows for the targeted replacement of the bromine atom with various other functional groups, significantly diversifying the molecular structure.

Diversification via Side Chain Elaboration

The aliphatic side chain of this compound provides additional handles for chemical modification. The ketone carbonyl group can undergo a variety of reactions, including reduction to a secondary alcohol or conversion to an imine. libretexts.org The methylene (B1212753) groups adjacent to the carbonyls (alpha-carbons) are also reactive and can be functionalized, for example, through halogenation or alkylation under appropriate conditions. libretexts.org Such modifications can alter the conformation and polarity of the side chain, which can be crucial for modulating biological interactions. For instance, the synthesis of related butanoic acid derivatives has been achieved through enantioselective Michael additions to introduce chirality and additional substituents onto the side chain. orgsyn.orgorgsyn.org

Synthesis of Complex Molecular Architectures Utilizing the 4-Oxobutanamide Core

The 4-oxobutanamide core is a valuable building block for the synthesis of more intricate molecular structures. Its utility is particularly evident in annulation reactions that lead to the formation of various heterocyclic systems.

Heterocyclic Ring Annulation Reactions

The strategic use of this compound and its derivatives in cyclization reactions has enabled the efficient synthesis of several important heterocyclic scaffolds.

The synthesis of pyrimidine (B1678525) derivatives, a class of compounds with widespread biological activities, can be achieved through the condensation of chalcones derived from related precursors with guanidine (B92328) derivatives. For instance, novel pyrimidine derivatives have been synthesized by reacting chalcones with 3-guanidinyl carboxy-7-methyl, 1-ethyl, 1,4 dihydro, 1,8 naphthyridine-4-one in the presence of piperidine (B6355638) as a catalyst. nih.gov This reaction typically involves refluxing the reactants in a solvent like dioxane, followed by isolation and purification of the pyrimidine product. nih.gov A specific example is the synthesis of 3-(3'-(7'-methyl-1'-ethyl-1', 4', dihydro-4'-oxo, 1', 8' naphthyridine) carboxy)-6-coumaryl-4-(m-bromophenyl)-2-aminopyrimidine, which was obtained by condensing the corresponding coumaryl chalcone (B49325) with the guanidine derivative. nih.gov

Pyridone scaffolds, which are key components in many pharmaceuticals, can be prepared from 4-pyrone and amines in protic solvents. wikipedia.org An alternative modern approach involves the oxidative amination of cyclopentenones, which proceeds through the in situ formation of a silyl (B83357) enol ether, followed by nitrogen atom insertion and aromatization to yield pyridones. chemrxiv.org This one-pot reaction is known for its operational simplicity, mild conditions, and broad functional group tolerance. chemrxiv.org

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Ref |

| Coumaryl Chalcone | 3-Guanidinyl carboxy-7-methyl, 1-ethyl, 1,4 dihydro, 1,8 naphthyridine-4-one | Piperidine | Substituted Pyrimidine | nih.gov |

| 4-Pyrone | Amines | Protic Solvent | 4-Pyridone | wikipedia.org |

| Cyclopentenone | - | Silylating agent, Hypervalent iodine reagent | Pyridone | chemrxiv.org |

Pyrazoline derivatives, known for their diverse pharmacological activities, are commonly synthesized through the cyclization of chalcone intermediates with hydrazine (B178648) hydrate. ijdra.comdergipark.org.tr This reaction is typically carried out in a suitable solvent such as ethanol, often with an acid catalyst like acetic acid. dergipark.org.tr The synthesis of 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B165840) is a notable example of a pyrazoline derivative with documented biological activities. nih.gov The initial step often involves a Claisen-Schmidt condensation to form the chalcone, which is then cyclized. dergipark.org.tr

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Ref |

| Chalcone | Hydrazine Hydrate | Acetic Acid/Ethanol | Pyrazoline Derivative | dergipark.org.tr |

| 1-(2-(hydroxyphenyl)-3-phenylpropane-1,3-dione | 4-bromoaniline (B143363), Sodium Nitrite | Sulfuric Acid, Methanol | 2-(2-(4-bromophenyl)hydrazino)-1-(2-(hydroxyphenyl)-3-phenylpropane-1,3-dione | dergipark.org.tr |

Benzimidazole derivatives can be synthesized through a one-pot, three-component reaction involving 2-haloanilines, aldehydes, and sodium azide, catalyzed by copper(I) chloride and TMEDA in DMSO at elevated temperatures. organic-chemistry.org Another efficient method involves the intramolecular N-arylation of amidines mediated by potassium hydroxide (B78521) in DMSO. organic-chemistry.org Furthermore, a rapid 'one-pot' nitro reductive cyclization using sodium hydrosulfite as a reagent allows for the synthesis of 2-(aryl)-6-substituted-1H-benzimidazole derivatives from the corresponding 5-substituted-2-nitroaniline and various aldehydes. nih.gov This method has been successfully employed for both conventional heating and microwave-assisted synthesis, with the latter often providing higher yields in shorter reaction times. nih.gov

| Reactants | Catalyst/Reagent | Product | Ref |

| 2-Haloanilines, Aldehydes, NaN3 | CuCl, TMEDA | Benzimidazoles | organic-chemistry.org |

| Amidines | KOH | Benzimidazoles | organic-chemistry.org |

| 5-Substituted-2-nitroaniline, Aldehydes | Sodium Hydrosulfite | 2-(Aryl)-6-substituted-1H-benzimidazoles | nih.gov |

| o-Phenylenediamine, 4-bromophenoxy acetic acid | - | 2-(4-Bromo-phenoxymethyl)-1H-benzimidazole | researchgate.net |

Thiazole (B1198619) derivatives are accessible through the reaction of p-bromoacetophenone and thiourea (B124793) in the presence of iodine as a catalyst, which yields 4-(4-bromophenyl)thiazol-2-amine. nih.gov This intermediate can then be reacted with various aromatic aldehydes to produce a range of target thiazole compounds. nih.gov The synthesis of thiazolium bromide salts has also been reported through the reaction of thiosemicarbazides with phenacyl bromide derivatives. researchgate.net

Triazole derivatives can be synthesized via several routes. One common method involves the reaction of hydrazides with iminoester hydrochlorides. dergipark.org.tr Another approach is the copper-catalyzed azide-alkyne cycloaddition (click chemistry), which allows for the regioselective preparation of 1,4-disubstituted-1,2,3-triazoles. nih.gov The synthesis of 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones has been achieved by refluxing 2-(2-bromobenzoyl)-N-substitutedhydrazinecarbothioamides with potassium hydroxide. zsmu.edu.ua

| Starting Material | Reagents | Product | Ref |

| p-Bromoacetophenone, Thiourea | Iodine, Aromatic Aldehydes | 4-(4-Bromophenyl)-thiazol-2-amine derivatives | nih.gov |

| Thiosemicarbazides | Phenacyl Bromide Derivatives | Thiazolium Bromide Salts | researchgate.net |

| Iminoester Hydrochlorides | Benzhydrazide | 1,2,4-Triazole Derivatives | dergipark.org.tr |

| Azides, Alkynes | Copper Catalyst | 1,4-Disubstituted-1,2,3-triazoles | nih.gov |

| 2-(2-Bromobenzoyl)-N-substitutedhydrazinecarbothioamides | KOH | 3-(2-Bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones | zsmu.edu.ua |

The synthesis of furanone derivatives can be achieved through various synthetic strategies. While the direct synthesis from this compound is not explicitly detailed in the provided context, the synthesis of related N-(4-bromophenyl)furan-2-carboxamide has been reported. nih.gov This was accomplished by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine. nih.gov This carboxamide can then undergo further reactions, such as Suzuki-Miyaura cross-coupling, to generate a variety of furan-containing compounds. nih.gov

The construction of spiroether frameworks is a more complex synthetic challenge. While specific methods starting from this compound are not available in the provided search results, the synthesis of spiro-type 1,2,4-triazoles from amidrazones and cyclic ketones using p-toluenesulfonic acid as a catalyst has been reported, indicating that spirocyclization is a viable strategy for creating complex three-dimensional structures from related precursors. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Ref |

| Furan-2-carbonyl chloride | 4-Bromoaniline | Triethylamine | N-(4-Bromophenyl)furan-2-carboxamide | nih.gov |

| Amidrazones | Cyclic Ketones | p-Toluenesulfonic acid | Spiro-type 1,2,4-triazoles | nih.gov |

Hydrazone and Related Conjugate Formations

The carbonyl group of this compound is a key site for chemical modification, most notably through condensation reactions to form hydrazone derivatives. This class of compounds is synthesized by reacting a hydrazide precursor with an aldehyde or ketone.

The synthetic route typically begins with the preparation of the hydrazide intermediate, N-(4-Bromophenyl)-4-hydrazino-4-oxobutanamide nih.gov. This intermediate is then subjected to an acid-catalyzed condensation reaction with a variety of carbonyl-containing compounds. This reaction is a well-established method for creating hydrazone linkages (C=N-NH) illinois.eduunits.it. The general scheme involves the nucleophilic attack of the hydrazide's terminal nitrogen on the electrophilic carbonyl carbon of an aldehyde or ketone, followed by dehydration to yield the final hydrazone product wikipedia.org.

Hydrazones are recognized for their diverse biological activities, and their synthesis is a common strategy in medicinal chemistry to generate novel molecular entities jk-sci.comacs.org. A specific derivative, N-(4-bromophenyl)-4-(2-(4-hydroxy-3-methoxybenzylidene)hydrazino)-4-oxobutanamide, has been documented, illustrating the successful application of this synthetic approach to the parent compound's scaffold organic-chemistry.org.

| Precursor | Reactant | Resulting Conjugate Type | Key Reaction |

|---|---|---|---|

| N-(4-Bromophenyl)-4-hydrazino-4-oxobutanamide | Aldehydes/Ketones | Hydrazone | Condensation |

| This compound | Thiosemicarbazide (B42300) | Thiosemicarbazone | Condensation |

Beyond simple hydrazones, related conjugates such as thiosemicarbazones can also be synthesized. Thiosemicarbazones are formed by the reaction of a ketone with a thiosemicarbazide wikipedia.orgnih.gov. In this case, the ketone of this compound would react directly with thiosemicarbazide, typically under mild acidic conditions, to yield the corresponding N-substituted thiosemicarbazone. These derivatives are of significant interest due to their wide-ranging therapeutic potential nih.gov.

Multi-component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are highly valued in organic synthesis for their efficiency and atom economy researchgate.netnih.gov. The β-keto amide functionality within this compound makes it an ideal substrate for several classic MCRs used to generate complex heterocyclic structures.

Biginelli Reaction: The Biginelli reaction is a three-component condensation that produces dihydropyrimidinones or their thione analogs organic-chemistry.orgwikipedia.org. In a typical Biginelli synthesis, a β-dicarbonyl compound, an aldehyde, and urea (B33335) (or thiourea) react under acidic catalysis illinois.edujk-sci.com. This compound can serve as the β-dicarbonyl component. When reacted with an aromatic aldehyde (e.g., benzaldehyde) and urea, it would be expected to yield a highly substituted dihydropyrimidinone. The reaction mechanism proceeds through the formation of an N-acyliminium ion intermediate, which is then attacked by the enol form of the keto-amide, followed by cyclization and dehydration illinois.eduwikipedia.org.

Hantzsch Dihydropyridine (B1217469) Synthesis: This MCR is a cornerstone for the synthesis of 1,4-dihydropyridines (DHPs) acs.orgwikipedia.org. The classical Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia organic-chemistry.orgscispace.com. The use of a β-keto amide, such as this compound, in place of one of the β-keto ester equivalents is also a viable pathway. The reaction would proceed via a Knoevenagel condensation product and an enamine intermediate, which then combine and cyclize to form the dihydropyridine ring organic-chemistry.org.

Gewald Aminothiophene Synthesis: The Gewald reaction is a versatile MCR for the synthesis of polysubstituted 2-aminothiophenes wikipedia.orgorganic-chemistry.org. It involves the condensation of a ketone or aldehyde, an α-cyanoester (or related active methylene nitrile), and elemental sulfur in the presence of a base wikipedia.orgarkat-usa.org. The ketone functionality of this compound can participate as the carbonyl component. For instance, reacting it with malononitrile (B47326) and elemental sulfur under basic conditions would lead to a Knoevenagel condensation, followed by sulfur addition and intramolecular cyclization to yield a highly functionalized 2-aminothiophene derivative organic-chemistry.orgresearchgate.net.

| Named Reaction | Reactants | Resulting Heterocycle |

|---|---|---|

| Biginelli Reaction | Aldehyde, Urea/Thiourea | Dihydropyrimidinone |

| Hantzsch Synthesis | Aldehyde, β-Ketoester, Ammonia | Dihydropyridine |

| Gewald Reaction | Active Methylene Nitrile, Sulfur, Base | 2-Aminothiophene |

These MCR approaches highlight the synthetic utility of this compound as a building block for generating libraries of complex heterocyclic compounds with potential applications in various fields of chemical and pharmaceutical research.

In Depth Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for determining the precise structure of 4-(4-Bromophenyl)-4-oxobutanamide by mapping its carbon-hydrogen framework.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of each proton in the molecule. The spectrum of this compound is characterized by distinct signals for the aromatic protons and the aliphatic protons of the butanamide chain. The aromatic region typically displays two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the carbon adjacent to the amide carbonyl (C2) and the protons on the carbon adjacent to the ketone carbonyl (C3) appear as triplets due to coupling with their neighbors. The amide protons (-NH₂) may appear as a broad singlet.

Interactive Table: Predicted ¹H NMR Data Note: This table represents predicted chemical shifts (δ) in ppm relative to a TMS standard, multiplicities, and coupling constants (J) in Hertz (Hz). Actual experimental values may vary slightly.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic H (ortho to C=O) | 7.90 | Doublet (d) | 8.5 | 2H |

| Aromatic H (ortho to Br) | 7.70 | Doublet (d) | 8.5 | 2H |

| -CH₂- (C3) | 3.30 | Triplet (t) | 6.5 | 2H |

| -CH₂- (C2) | 2.80 | Triplet (t) | 6.5 | 2H |

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to identify all unique carbon atoms within the molecule. The spectrum for this compound will show distinct peaks for the two carbonyl carbons (ketone and amide), the four unique aromatic carbons of the bromophenyl ring, and the two aliphatic carbons of the butanamide chain. The carbon attached to the bromine atom shows a characteristic shift, as do the carbonyl carbons, which appear far downfield.

Interactive Table: Predicted ¹³C NMR Data Note: This table represents predicted chemical shifts (δ) in ppm. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ketone Carbonyl (C4) | 198.5 |

| Amide Carbonyl (C1) | 174.0 |

| Aromatic C (quaternary, attached to C=O) | 135.0 |

| Aromatic C-H (ortho to Br) | 132.0 |

| Aromatic C-H (ortho to C=O) | 129.5 |

| Aromatic C (quaternary, attached to Br) | 128.0 |

| Methylene (B1212753) Carbon (-CH₂-, C3) | 35.0 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a key cross-peak would be observed between the triplet at ~3.30 ppm (C3-H) and the triplet at ~2.80 ppm (C2-H), confirming the connectivity of the aliphatic -CH₂-CH₂- fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. columbia.edu It would show correlations between the proton signal at ~7.90 ppm and its corresponding aromatic carbon, the proton signal at ~3.30 ppm and the C3 carbon, and the proton signal at ~2.80 ppm and the C2 carbon, confirming the assignments made in the 1D spectra. columbia.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is vital for piecing together the molecular fragments. sdsu.educolumbia.edu Key HMBC correlations would include:

The aromatic protons (~7.90 ppm) correlating to the ketone carbonyl carbon (C4, ~198.5 ppm), definitively linking the bromophenyl ring to the butanone moiety.

The methylene protons at C3 (~3.30 ppm) correlating to both the ketone carbonyl (C4) and the amide carbonyl (C1), confirming the butanamide backbone structure.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound provides clear evidence for its key structural features.

Interactive Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide N-H | Stretch | 3400 - 3200 | Medium-Strong, often two bands |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 2960 - 2850 | Medium |

| Ketone C=O | Stretch | ~1685 | Strong |

| Amide C=O (Amide I) | Stretch | ~1650 | Strong |

| Amide N-H | Bend (Amide II) | ~1620 | Medium |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of the compound. The mass spectrum of this compound is distinguished by a characteristic isotopic pattern for the molecular ion due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity at M+ and M+2.

Key fragmentation pathways typically involve cleavage alpha to the carbonyl groups, leading to characteristic fragment ions.

Interactive Table: Predicted Mass Spectrometry Data

| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |

|---|---|---|---|

| [M]⁺ | 255 | 257 | Molecular Ion |

| [M-NH₂]⁺ | 239 | 241 | Loss of amino group |

| [C₇H₄BrO]⁺ | 183 | 185 | Fragment from cleavage of 4-bromobenzoyl cation |

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision, which allows for the unambiguous determination of the elemental formula.

Molecular Formula: C₁₀H₁₀BrNO₂

Calculated Monoisotopic Mass: 254.9949 g/mol (for ⁷⁹Br)

Expected HRMS Result ([M+H]⁺): 255.9927 (calculated for C₁₀H₁₁⁷⁹BrNO₂⁺)

This precise mass measurement confirms the elemental composition and corroborates the structural data obtained from NMR and IR spectroscopy.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

No published data is available.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

No published data is available.

Hirshfeld Surface Analysis for Quantitative Supramolecular Interactions

No published data is available.

Energy Frameworks and Void Analysis in Crystal Lattices

No published data is available.

Advanced Computational and Theoretical Chemistry Studies

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods determine the arrangement of electrons and the resulting molecular geometry and energies.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used approach for calculating the optimized geometry and ground state energy of molecules. DFT calculations for 4-(4-Bromophenyl)-4-oxobutanamide would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. The output of these calculations would provide the most stable three-dimensional arrangement of the atoms (the ground state geometry) and its corresponding electronic energy. Bond lengths, bond angles, and dihedral angles would be determined, offering a detailed picture of the molecule's structure.

No specific DFT data for ground state geometry and energies for this compound were found in the searched literature.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) theory account for electron correlation more explicitly than standard DFT approaches. These higher-level calculations provide more accurate energies and properties, which are crucial for a precise understanding of the molecule's electronic behavior. For this compound, these methods would refine the understanding of its electronic energy and structure.

Specific ab initio calculations detailing higher-level electronic correlation for this compound have not been reported in the available scientific literature.

Natural Bonding Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. uni-muenchen.dewisc.eduwisc.eduresearchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonds. For this compound, NBO analysis would reveal the nature of the bonding, the charge distribution on each atom (Natural Population Analysis), and the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. These interactions are quantified by second-order perturbation theory, providing insight into the molecule's electronic stability. uni-muenchen.dewisc.edu

No published NBO analysis specifically for this compound could be identified.

Molecular Reactivity and Stability Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. nih.gov For this compound, FMO analysis would map the distribution of these orbitals and provide the energy gap, offering predictions about its reactivity.

Specific HOMO-LUMO energy values and orbital plots for this compound are not available in the reviewed literature.

No studies providing global and local reactivity indices for this compound were found.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique used to visualize the three-dimensional charge distribution of a molecule. It identifies the electrophilic and nucleophilic sites, which are key to understanding intermolecular interactions. The MEP map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential, prone to electrophilic attack), while blue signifies regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow areas represent intermediate or near-zero potential.

For this compound, the MEP map would highlight specific reactive zones. The oxygen atoms of the carbonyl and amide groups are expected to be the most electron-rich regions (red), making them primary sites for electrophilic interactions. Conversely, the hydrogen atoms of the amide group would exhibit a positive potential (blue), marking them as sites for nucleophilic interactions. The electronegativity of the bromine atom also influences the electrostatic potential of the phenyl ring. nih.govtci-thaijo.org This analysis is fundamental for predicting how the molecule might interact with biological targets. nih.gov

Table 1: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound

| Molecular Region | Predicted Potential | Significance |

| Carbonyl Oxygen (Ketone) | Strong Negative (Red) | Site for electrophilic attack, hydrogen bond acceptor. |

| Carbonyl Oxygen (Amide) | Strong Negative (Red) | Site for electrophilic attack, hydrogen bond acceptor. |

| Amide Hydrogens (N-H) | Strong Positive (Blue) | Site for nucleophilic attack, hydrogen bond donor. |

| Aromatic Ring | Variable | Influenced by the electron-withdrawing bromine atom. |

Conformational Analysis and Potential Energy Surface Exploration

Conformational analysis involves studying the different three-dimensional arrangements of a molecule, known as conformers, that can be interconverted by rotation around single bonds. The potential energy surface (PES) is a theoretical map of a molecule's energy as a function of its geometry. By exploring the PES, researchers can identify the most stable, low-energy conformers and the energy barriers between them.

In this compound, significant rotational freedom exists around the single bonds within the butanamide side chain and the bond connecting the phenyl ring to the carbonyl group. This flexibility allows the molecule to adopt various conformations. Computational methods can systematically rotate these bonds and calculate the corresponding energy to build the PES. The minima on this surface correspond to stable conformers that are most likely to exist. Understanding the preferred conformation is essential, as the molecule's shape dictates its ability to fit into the binding site of a biological target.

Table 2: Theoretical Low-Energy Conformers of this compound

| Conformer ID | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Stability |

| Conf-1 | ~180° (anti) | 0.00 | Most Stable |

| Conf-2 | ~60° (gauche) | +1.2 | Less Stable |

| Conf-3 | ~-60° (gauche) | +1.2 | Less Stable |

Note: Data are illustrative and based on typical energy differences for similar acyclic systems.

Simulation of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational chemistry can accurately simulate various spectroscopic properties, providing data that can be compared with experimental results to confirm the molecule's structure.

NMR Spectroscopy: Theoretical calculations, often using Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated electron density around each nucleus. For this compound, distinct signals would be predicted for the aromatic protons, the methylene (B1212753) protons of the butanamide chain, and the amide protons.

IR Spectroscopy: Simulated IR spectra predict the vibrational frequencies of a molecule's bonds. nist.gov Key predicted absorption bands for this compound would include strong C=O stretching vibrations for the ketone and amide functionalities, N-H stretching, and various C-H and C-C stretching and bending modes from the aromatic ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum by calculating the energies of electronic transitions. nih.gov For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions within the bromophenyl ring and n → π* transitions associated with the carbonyl groups. nih.govyoutube.com

Table 3: Simulated Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value | Assignment |

| ¹H NMR | Chemical Shift (δ) | 7.6-7.8 ppm | Aromatic Protons (ortho to C=O) |

| 7.5-7.7 ppm | Aromatic Protons (ortho to Br) | ||

| 6.5-7.0 ppm | Amide Protons (NH₂) | ||

| 2.8-3.2 ppm | Methylene Protons (-CH₂-C=O) | ||

| ¹³C NMR | Chemical Shift (δ) | ~198 ppm | Ketone Carbonyl (C=O) |

| ~173 ppm | Amide Carbonyl (C=O) | ||

| 128-135 ppm | Aromatic Carbons | ||

| IR | Wavenumber (cm⁻¹) | ~1685 cm⁻¹ | Ketone C=O Stretch |

| ~1660 cm⁻¹ | Amide I Band (C=O Stretch) | ||

| ~3350, 3180 cm⁻¹ | N-H Stretch (asymmetric & symmetric) | ||

| UV-Vis | λmax | ~255 nm | π → π* transition (Aromatic) |

| ~290 nm | n → π* transition (Carbonyl) |

Note: These values are representative predictions based on computational models for similar structures.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Theoretical Basis)

To investigate the potential of this compound as a biologically active agent, molecular docking and molecular dynamics (MD) simulations are employed. These methods provide a theoretical basis for understanding how the molecule might bind to and interact with a specific protein target.

Molecular Docking: This computational technique predicts the preferred orientation and binding affinity of a ligand when it interacts with the binding site of a protein. nih.gov The process involves preparing the 3D structures of both the ligand and the target protein. A docking algorithm then samples numerous possible conformations and orientations of the ligand within the protein's active site, scoring each pose based on factors like electrostatic and van der Waals interactions. The resulting docking score gives an estimate of the binding affinity. chula.ac.th

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to analyze the stability and dynamics of the ligand-protein complex over time. frontiersin.orgnih.gov The complex is placed in a simulated physiological environment (e.g., a water box with ions), and the movements of all atoms are calculated over a set period (typically nanoseconds). nih.gov MD simulations can reveal how the ligand and protein adjust to each other, confirm the stability of the binding pose (by monitoring the Root Mean Square Deviation, RMSD), and identify the key amino acid residues that form stable interactions (e.g., hydrogen bonds) with the ligand. frontiersin.org

Table 4: Theoretical Framework for Docking and MD Simulation

| Simulation Step | Description | Key Output |

| Protein Preparation | Retrieval of protein 3D structure (e.g., from PDB), addition of hydrogens, removal of water molecules. | A refined, ready-to-dock protein structure. |

| Ligand Preparation | Generation of a low-energy 3D conformer of this compound. | An optimized ligand structure. |

| Molecular Docking | Placing the ligand into the protein's active site using software (e.g., GLIDE, AutoDock). | Binding poses, docking scores, predicted binding affinity. nih.gov |

| MD Simulation Setup | Solvating the ligand-protein complex in a water box and adding ions to neutralize the system. | A fully solvated system ready for simulation. |

| Energy Minimization | Relaxing the system to remove steric clashes before the simulation begins. | An energy-minimized complex. |

| MD Production Run | Simulating the atomic motions of the complex over time (e.g., 100 ns) under specific conditions (NPT ensemble). nih.gov | A trajectory file detailing atomic movement. |

| Analysis | Calculating RMSD, Root Mean Square Fluctuation (RMSF), hydrogen bonds, and binding free energy (MM-PBSA). frontiersin.org | Assessment of binding stability and key interactions. |

Mechanistic Investigations of Chemical Transformations and Catalysis

Elucidation of Reaction Pathways and Transition States

The reaction pathways involving 4-(4-Bromophenyl)-4-oxobutanamide are often investigated to understand the formation of more complex molecules. For instance, it serves as a key intermediate in the synthesis of various derivatives. One notable transformation is its conversion to 4-(4-bromophenyl)-4-oxobutanenitrile. This reaction typically proceeds through the dehydration of the primary amide group of this compound. The mechanism involves the use of a dehydrating agent which activates the amide oxygen, making the amide protons more acidic and facilitating the elimination of a water molecule to form the nitrile.

Another significant pathway is the cyclization of this compound derivatives to form heterocyclic structures. For example, it can be a precursor to pyrrolidinone derivatives. The mechanism for such a cyclization would likely involve the deprotonation of the amide nitrogen followed by an intramolecular nucleophilic attack on the carbonyl carbon, or a related carbonyl activation strategy, to form the five-membered ring. The specific pathway and the structure of the transition state would be highly dependent on the reagents and reaction conditions employed.

Role as a Substrate or Reagent in Catalytic Cycles

This compound is a versatile substrate in several types of catalytic reactions, owing to the presence of the reactive bromophenyl group and the modifiable oxobutanamide chain.

The aryl bromide moiety of this compound makes it an ideal substrate for transition metal-catalyzed cross-coupling reactions. A prime example is the Suzuki-Miyaura cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds. In a typical Suzuki-Miyaura reaction, this compound is reacted with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base.

The catalytic cycle for this transformation is well-established and involves three main steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-bromine bond of this compound, forming a palladium(II) intermediate.

Transmetalation: The boronic acid derivative, activated by the base, transfers its organic group to the palladium(II) complex, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

This reaction is instrumental in synthesizing a variety of biaryl compounds and other complex molecules where the 4-oxobutanamide (B1628950) moiety can be further functionalized.

While transition metal catalysis is prominent, the functional groups in this compound also allow for its participation in organocatalyzed and nucleophilic catalysis. The ketone and amide groups can be targeted by organocatalysts. For instance, the ketone could undergo enantioselective reduction catalyzed by a chiral organocatalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst, to produce a chiral alcohol.

Furthermore, the amide group itself can participate in nucleophilic catalysis. For example, in the presence of a suitable catalyst, the amide nitrogen could act as a nucleophile in intramolecular cyclization reactions, as mentioned earlier. The specific role of the catalyst would be to enhance the nucleophilicity of the amide or the electrophilicity of the reaction partner.

The prochiral ketone in this compound is a key feature that allows for its use in stereoselective catalysis. The goal of such reactions is to control the three-dimensional arrangement of atoms in the product. A common example is the asymmetric reduction of the ketone to a secondary alcohol.

In a typical stereoselective reduction, a chiral catalyst, which can be a transition metal complex with a chiral ligand or an organocatalyst, is used. The catalyst creates a chiral environment around the ketone, causing the reducing agent (e.g., a borane (B79455) or a hydride source) to preferentially attack one face of the carbonyl group over the other. This results in the formation of one enantiomer of the corresponding alcohol in excess. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Influence of Solvent and Ligand Effects on Reaction Outcomes

The outcome of catalytic reactions involving this compound is highly sensitive to the choice of solvent and ligands, particularly in transition metal-catalyzed processes like the Suzuki-Miyaura cross-coupling.

Ligand Effects: The ligands coordinated to the metal center are critical in determining the catalyst's activity and selectivity. In palladium-catalyzed reactions, phosphine (B1218219) ligands are commonly employed. The electronic and steric properties of the ligand can be fine-tuned to optimize the reaction. For example, electron-rich and bulky ligands can promote the oxidative addition step and the final reductive elimination, leading to higher reaction rates and yields. The choice of ligand can also prevent catalyst deactivation pathways, such as the formation of palladium black.

The table below illustrates how different solvents and ligands can affect the yield in a hypothetical Suzuki-Miyaura reaction of this compound.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 75 |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 92 |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 80 | 88 |

Kinetic Studies and Reaction Rate Analysis

Kinetic studies of reactions involving this compound are essential for understanding the reaction mechanism in detail and for optimizing reaction conditions. Such studies typically involve monitoring the concentration of reactants and products over time under various conditions.

For a transition metal-catalyzed reaction like the Suzuki-Miyaura cross-coupling, a kinetic analysis would aim to determine the reaction order with respect to the substrate, the boronic acid, the catalyst, and the base. This information helps to identify the rate-determining step of the catalytic cycle. For example, if the reaction is found to be first order in the substrate and the catalyst, but zero order in the boronic acid, it might suggest that the oxidative addition is the rate-limiting step.

The data obtained from kinetic studies can be used to derive a rate law for the reaction. For a hypothetical reaction, the rate law might take the form:

Rate = k[this compound]ᵃ[Boronic Acid]ᵇ[Catalyst]ᶜ

where k is the rate constant, and a, b, and c are the reaction orders. By performing experiments with varying concentrations of each component, these parameters can be determined. The effect of temperature on the reaction rate can also be studied to calculate the activation energy (Ea) using the Arrhenius equation, providing further insight into the energy barriers of the reaction.

In Vitro Biological Activity Profiling and Mechanistic Insights

High-Throughput Screening of Derivatives for Bioactivity Leads (In Vitro)

While high-throughput screening (HTS) is a common strategy in drug discovery for identifying bioactive compounds, specific HTS campaigns focusing on a broad range of biological targets for 4-(4-Bromophenyl)-4-oxobutanamide derivatives are not extensively detailed in the available research. Computational ADME (Absorption, Distribution, Metabolism, and Excretion) modeling, which is high-throughput in nature, has been noted as a cost-effective approach in the discovery of new antimicrobial and anticancer agents derived from related scaffolds like 4-(4-bromophenyl)-thiazol-2-amine nih.gov. However, comprehensive screening results detailing the initial identification of this structural family against large, diverse panels of molecular targets are not prominently reported.

Enzyme Inhibition Studies and Target Identification (In Vitro)

Enzyme inhibition studies provide a more granular view of the compound's potential therapeutic applications by identifying specific molecular targets. For derivatives of this compound, research has pinpointed several enzymes, primarily in the areas of oncology and microbiology.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, and its inhibition is a key strategy in the symptomatic treatment of Alzheimer's disease. While direct studies on this compound were not identified, research into structurally similar 4'4-bromophenyl-4'piperidinol derivatives has shown potent AChE inhibitory activity. Two notable analogues from this class, AB11 and AB14, demonstrated significant inhibition of AChE with IC₅₀ values in the nanomolar range.

Table 1: Acetylcholinesterase (AChE) Inhibition by 4'4-Bromophenyl-4'piperidinol Derivatives Interactive data table. Click on headers to sort.

| Compound | AChE IC₅₀ (µM) |

|---|---|

| AB11 | 0.029 |

Urease and Alpha-Glucosidase Inhibition

Urease and alpha-glucosidase are therapeutic targets for conditions such as H. pylori infections and type 2 diabetes, respectively. However, there is no specific data available in the provided search results regarding the in vitro evaluation of this compound derivatives as inhibitors of these enzymes.

Chitin Synthase Inhibition

Chitin synthase is an essential enzyme in fungi and arthropods, making it an attractive target for antifungal and insecticidal agents. The current body of research lacks specific studies investigating the potential of this compound derivatives to inhibit chitin synthase.

Other Mechanistically Relevant Enzyme Interactions

Investigations into derivatives sharing the core 4-oxobutanamide (B1628950) or 4-bromophenyl structures have revealed significant bioactivity in other areas, particularly as antiproliferative and antimicrobial agents.

Antiproliferative Activity:

A series of novel 4-oxobutanamide derivatives were synthesized and evaluated for their antiproliferative capabilities against several human cancer cell lines nih.gov. One derivative, DN4 (N¹-(4-methoxybenzyl)-N⁴-(4-methoxyphenyl)-N¹-(3,4,5-trimethoxyphenyl) succinimide), demonstrated particularly potent activity against the human kidney carcinoma cell line A498, with an IC₅₀ value of 1.94 µM nih.gov. This potency was superior to that of the established anticancer agents paclitaxel (B517696) and colchicine in the same assay nih.gov. The study also confirmed antiproliferative effects against human cervical carcinoma (HeLa) and human breast carcinoma (MDA-MB-231) cells nih.gov.

Table 2: In Vitro Antiproliferative Activity of 4-Oxobutanamide Derivative DN4 Interactive data table. Click on headers to sort.

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| A498 | Human Kidney Carcinoma | 1.94 |

| HeLa | Human Cervical Carcinoma | >50 |

Antimicrobial Activity and DNA Gyrase Inhibition:

The 4-bromophenyl moiety is a common feature in compounds designed for antimicrobial activity. A study on 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives identified microbial DNA gyrase as a key molecular target acs.org. DNA gyrase is an essential bacterial enzyme that controls the topological state of DNA. The study found that several derivatives exhibited potent inhibitory activity against the S. aureus DNA gyrase acs.org. Compound 10 from this series was the most potent, with an IC₅₀ value of 8.45 µM, which is comparable to the standard drug ciprofloxacin (IC₅₀ = 3.80 µM) acs.org.

Table 3: S. aureus DNA Gyrase Inhibition by 2-(4-Bromophenyl)quinoline-4-carbohydrazide Derivatives acs.org Interactive data table. Click on headers to sort.

| Compound | IC₅₀ (µM) |

|---|---|

| 6b | 33.64 |

| 10 | 8.45 |

| Ciprofloxacin (Standard) | 3.80 |

Furthermore, a separate class of 4-(4-bromophenyl)-thiazol-2-amine derivatives was tested for broad-spectrum antimicrobial activity nih.gov. These compounds showed promising activity against various bacterial and fungal pathogens, as determined by their minimum inhibitory concentration (MIC) nih.gov.

Table 4: Minimum Inhibitory Concentration (MIC) of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives nih.gov Interactive data table. Click on headers to sort.

| Compound | S. aureus MIC (µM) | E. coli MIC (µM) | B. subtilis MIC (µM) | C. albicans MIC (µM) | A. niger MIC (µM) |

|---|---|---|---|---|---|

| p2 | 16.1 | 16.1 | - | - | - |

| p3 | - | - | - | - | 16.2 |

| p4 | - | - | 28.8 | - | - |

| p6 | - | - | - | 15.3 | - |

Antimicrobial Activity Investigations (In Vitro)

The exploration of new antimicrobial agents is critical in the face of rising drug resistance. While direct studies on the antimicrobial spectrum of this compound are limited, research into structurally related compounds provides insights into the potential activity of the bromophenyl moiety.

Comprehensive in vitro studies specifically detailing the antibacterial spectrum and efficacy of this compound are not extensively available in the current body of scientific literature. However, the antibacterial potential of molecules containing a bromophenyl group has been investigated. For instance, studies on N-(4-bromophenyl)furan-2-carboxamide, a compound sharing the N-(4-bromophenyl) moiety, have demonstrated antibacterial effects. This particular derivative has been synthesized and evaluated for its in vitro activity against clinically isolated drug-resistant bacteria, including Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and Methicillin-resistant Staphylococcus aureus (MRSA) mdpi.comnih.gov.

In one such study, N-(4-bromophenyl)furan-2-carboxamide exhibited notable activity, particularly against NDM-positive A. baumannii mdpi.comnih.gov. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for this related compound, as detailed in the table below.

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Carbapenem-resistant A. baumannii (CRAB) | 6.25 | 12.5 |

| Carbapenem-resistant E. cloacae (CREC) | 6.25 | 12.5 |

| Carbapenem-resistant K. pneumoniae (CRKP) | 6.25 | 12.5 |

| Methicillin-resistant S. aureus (MRSA) | 12.5 | 25 |

This table presents the in vitro antibacterial activity of the related compound N-(4-bromophenyl)furan-2-carboxamide against various drug-resistant bacterial strains. mdpi.com

These findings suggest that the presence of the 4-bromophenyl group in a molecule may contribute to its antibacterial properties, warranting further investigation into the specific activity of this compound.

Direct in vitro evaluation of this compound against Mycobacterium tuberculosis has not been prominently featured in accessible research. The search for novel antitubercular agents is a global health priority, and various heterocyclic compounds are being explored for this purpose. While specific data for the target compound is lacking, the broader class of compounds containing moieties like oxadiazoles, when combined with other structural features, has been a subject of interest in antitubercular drug discovery nih.gov. The general approach often involves synthesizing a series of derivatives to identify pharmacophores with potent activity against susceptible and drug-resistant strains of M. tuberculosis nih.gov. Future research could focus on synthesizing and evaluating this compound and its derivatives for their potential to inhibit the growth of M. tuberculosis in vitro.

Anticancer Activity in Cell Lines (In Vitro)

The investigation of 4-oxobutanamide derivatives has revealed promising potential in the realm of oncology, with several studies highlighting their effects on various cancer cell lines.

A series of novel 4-oxobutanamide derivatives have been synthesized and evaluated for their antiproliferative capabilities against several human cancer cell lines, including human cervical carcinoma (HeLa), human breast carcinoma (MDA-MB-231), and human kidney carcinoma (A498) nih.gov. One notable derivative, designated as DN4 (N1-(4-methoxybenzyl)-N4-(4-methoxyphenyl)-N1-(3,4,5-trimethoxyphenyl) succinimide), demonstrated significant antiproliferative activity nih.gov.

The antiproliferative effects of these compounds were found to be dose-dependent. The half-maximal inhibitory concentration (IC50) values for the derivative DN4 were determined and compared to the positive controls paclitaxel and colchicine, as shown in the table below.

| Compound | HeLa IC50 (µM) | MDA-MB-231 IC50 (µM) | A498 IC50 (µM) |

|---|---|---|---|

| DN4 | - | - | 1.94 |

| Paclitaxel | - | - | 8.81 |

| Colchicine | - | - | 7.17 |

This table displays the in vitro antiproliferative activity (IC50 values) of the 4-oxobutanamide derivative DN4 against the A498 human kidney carcinoma cell line, in comparison to standard chemotherapeutic agents. nih.gov

The superior activity of DN4 on the A498 cell line, with an IC50 value of 1.94 µM, highlights the potential of the 4-oxobutanamide scaffold in developing potent anticancer agents nih.gov.

The mechanisms underlying the anticancer activity of 4-oxobutanamide derivatives extend beyond simple growth inhibition. Research indicates that these compounds can induce specific cellular processes that contribute to their antitumor effects.

One of the key mechanisms is the induction of apoptosis, or programmed cell death. While direct evidence for this compound is pending, related compounds have been shown to trigger apoptotic pathways in cancer cells. For example, studies on other small molecules have demonstrated the induction of apoptosis through various signaling cascades, often involving the activation of caspases nih.gov.

Furthermore, the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with nutrients, is another critical mechanism. The 4-oxobutanamide derivative DN4 was found to inhibit angiogenesis in a dose-dependent manner in a xenograft model of A498 cells nih.gov. This suggests that compounds based on the 4-oxobutanamide structure may possess anti-angiogenic properties, which are crucial for halting tumor growth and metastasis.

The molecular structure of a compound is intrinsically linked to its biological activity. In the context of anticancer agents, the presence and position of certain functional groups can significantly influence their potency. For derivatives of 4-oxobutanamide, the "4-bromophenyl" moiety is of particular interest.

Studies on other classes of anticancer compounds have underscored the importance of the 4-bromophenyl group for their activity nih.gov. It is suggested that this moiety can be essential for the cytotoxic potential of a molecule. The structural inflexibility of some brominated anticancer compounds indicates that specific arrangements of the bromophenyl group are necessary for optimal activity nih.gov. For instance, in a series of brominated coelenteramines, the 3-(4-bromophenyl)pyrazin-2-amine structure was identified as being quite specific for anticancer activity nih.gov. This highlights the critical role that the 4-bromophenyl substituent can play in the interaction with biological targets.

For the 4-oxobutanamide series of compounds, systematic modifications of the substituents on the core structure would be necessary to establish a clear structure-activity relationship (SAR) for their antitumor potency. Such studies would involve synthesizing analogs with different halogen substitutions or modifications to the butanamide chain and evaluating their in vitro activity against a panel of cancer cell lines.

Anti-inflammatory Activity Studies (In Vitro)

No studies reporting the in vitro anti-inflammatory activity of this compound were found.

Mechanistic Elucidation of In Vitro Biological Effects

Modulation of Specific Biological Pathways (In Vitro Evidence)

There is no available in vitro evidence detailing the modulation of specific biological pathways by this compound.

Molecular Interactions with Receptors and Enzymes (In Vitro Binding and Computational Models)

No in vitro binding assays or computational modeling studies describing the molecular interactions of this compound with receptors or enzymes could be located.

While research exists for structurally related compounds containing a 4-bromophenyl group or an oxobutanamide moiety, the strict focus on "this compound" prevents the inclusion of such data in this article. Scientific accuracy demands that findings are not extrapolated from different molecules, as minor structural changes can lead to significant differences in biological activity.

Advanced Applications in Medicinal and Agrochemical Research Academic Perspectives

Design and Synthesis of Pharmacologically Active Analogues

The core structure of 4-oxobutanamide (B1628950) is a recognized platform for the design and synthesis of new molecules with potential pharmacological value. By applying principles like molecular hybridization, scientists can create novel derivatives aimed at overcoming challenges such as drug resistance in cancer therapy. nih.gov The 4-bromophenyl moiety is a common feature in various synthesized compounds being investigated for a range of biological effects.

A notable area of research involves the development of antitumor agents. A series of novel 4-oxobutanamide derivatives were designed and synthesized to evaluate their antiproliferative capabilities against several human cancer cell lines, including cervical carcinoma (HeLa), breast carcinoma (MDA-MB-231), and kidney carcinoma (A498). nih.gov In this research, one particular derivative demonstrated significantly higher potency than existing chemotherapy agents in laboratory tests. nih.gov

Table 1: Comparative Antiproliferative Activity of Lead Compound DN4

| Compound | Target Cell Line | IC50 Value (µM) |

|---|---|---|

| DN4 * | A498 | 1.94 |

| Paclitaxel (B517696) (Control) | A498 | 8.81 |

| Colchicine (Control) | A498 | 7.17 |

*DN4: N1-(4-methoxybenzyl)-N4-(4-methoxyphenyl)-N1-(3,4,5-trimethoxyphenyl) succinimide (B58015). Data sourced from a 2024 study in Bioorganic & Medicinal Chemistry Letters. nih.gov

This lead compound, DN4, was found to inhibit the proliferation, adhesion, and invasion of A498 cells and also suppressed angiogenesis and tumor growth in xenograft models. nih.gov

Other synthetic analogues incorporating the bromophenyl feature have been developed, suggesting a broad potential for biological activity. For instance, compounds like N-(4-bromophenyl)-4-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-4-oxobutanamide have a complex arrangement of functional groups that suggests they could interact with various biomolecules, potentially leading to antioxidant, anti-inflammatory, or anticancer effects. ontosight.ai Further research has led to the synthesis of quinoline-1,3,4-oxadiazole hybrids containing a 2-(4-bromophenyl) group, which have shown promise as dual anticancer and antimicrobial agents. nih.govresearchgate.net

Development of Agrochemical Leads

The versatility of the 4-(4-bromophenyl)-4-oxo scaffold extends into agrochemical research. Structurally related compounds, such as 4-(4-Bromophenyl)-4-oxobutanenitrile, serve as crucial intermediates in the synthesis of new agrochemicals. chemimpex.com The chemical properties of this nitrile analogue, particularly the reactivity conferred by the bromophenyl group, make it a versatile building block for creating more complex molecular structures intended for agricultural applications. chemimpex.com

Research institutions with a focus on pesticide science have also investigated 4-oxobutanamide derivatives, indicating the relevance of this chemical class in the search for new crop protection agents. nih.gov The ability to generate a library of diverse compounds from this central scaffold allows for screening against various agricultural pests and diseases, aiming to identify effective and environmentally safer alternatives to existing products.

Utilization as Probes for Biological Systems

Beyond direct therapeutic or agricultural applications, compounds derived from the 4-(4-bromophenyl)-4-oxobutanamide structure are valuable tools for basic scientific research. A key application is their use as chemical probes to investigate complex biological processes at the molecular level. chemimpex.com

For example, the related compound 4-(4-Bromophenyl)-4-oxobutanenitrile is utilized in biochemical research to study enzyme interactions and metabolic pathways. chemimpex.com By observing how such molecules interact with specific biological targets, scientists can gain a deeper understanding of fundamental biological processes and the mechanisms underlying various diseases. chemimpex.com This knowledge is foundational for identifying and validating new targets for future drug discovery efforts.

Contribution to Structure-Based Design Initiatives

The 4-bromophenyl moiety is a significant component in modern structure-based drug design. This rational approach to drug discovery leverages detailed knowledge of a biological target's three-dimensional structure to design molecules that bind to it with high affinity and selectivity.

One prominent example is the development of Macitentan, a dual endothelin receptor antagonist. researchgate.net The discovery program began with the structure of a previous drug, bosentan, and through a dedicated medicinal chemistry effort, incorporated a 5-(4-bromophenyl)pyrimidine (B2776488) core to create a new series of potent antagonists. researchgate.net This demonstrates how the 4-bromophenyl group can be a critical element in the design of highly effective, next-generation therapeutics.

Similarly, in the design of novel anticancer agents, in silico methods are used to predict the physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new 4-oxobutanamide derivatives. nih.gov This computational screening helps prioritize the synthesis of candidates with the most promising drug-like characteristics. nih.gov This approach was successfully used to identify the potent antitumor compound DN4. nih.gov The design of quinoline-oxadiazole derivatives containing the 2-(4-bromophenyl) group has also been guided by targeting specific and pivotal biological molecules like the Epidermal Growth Factor Receptor (EGFR), which is crucial in the growth of many cancer types. nih.govresearchgate.net

Future Research Directions and Unexplored Potential

Development of Novel Stereoselective Synthetic Pathways

The butanamide backbone of the compound contains a potential stereocenter if substituted at the 3-position. The synthesis of enantiomerically pure analogs is a critical next step, as different enantiomers of a compound can exhibit vastly different pharmacological activities.

Future research should focus on adapting established stereoselective methods. For instance, rhodium-catalyzed asymmetric Michael addition reactions have been successfully used for the large-scale synthesis of the structurally related (S)-3-(4-Bromophenyl)butanoic acid. orgsyn.org A similar strategy could be employed, using prochiral precursors to 4-(4-Bromophenyl)-4-oxobutanamide in the presence of a chiral rhodium-ligand complex, such as Rh(I) with (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), to induce high stereoselectivity. orgsyn.org Other potential routes include chiral auxiliary-guided synthesis or enzymatic resolution of a racemic mixture. Developing these pathways would provide access to single-enantiomer compounds, enabling a more precise evaluation of their biological interactions.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. These tools can be leveraged to accelerate the design and optimization of novel derivatives of this compound.

A key application would be the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. For a series of novel 4-oxobutanamide (B1628950) derivatives, researchers have successfully used computational models to predict their drug-likeness and toxicity profiles, helping to prioritize candidates for synthesis. nih.gov A similar workflow could be applied to virtual libraries based on the this compound scaffold. ML models can be trained on existing chemical data to identify modifications that enhance target affinity while maintaining favorable pharmacokinetic properties. nih.gov Furthermore, generative AI models could propose entirely new molecular structures based on the core scaffold, exploring a wider chemical space than what is achievable through traditional medicinal chemistry alone.

Table 1: Hypothetical AI/ML Workflow for Derivative Design

| Step | Description | AI/ML Tool Example | Desired Outcome |

| 1. Scaffold Analysis | Deconstruct the this compound scaffold to identify key pharmacophoric features (H-bond donors/acceptors, aromatic ring). | Pharmacophore modeling software | A 3D model of essential interaction points. |

| 2. Virtual Library Generation | Use generative models to create a large, diverse library of virtual compounds by modifying the scaffold. | Generative Adversarial Networks (GANs) | A virtual library of thousands of novel derivatives. |

| 3. Property Prediction | Screen the virtual library using ML models to predict biological activity, solubility, and ADMET properties. nih.gov | QSAR models, ADMET predictors | A ranked list of promising candidates with good predicted efficacy and safety. |

| 4. Synthesis Prioritization | Select the top-ranked virtual hits for chemical synthesis and subsequent in vitro testing. | Decision-making algorithms | A small, focused set of high-potential compounds for laboratory validation. |

Discovery of Unconventional Biological Targets (In Vitro)

While the direct biological activity of this compound is not widely documented, its structural analogs have shown promise against various targets. This suggests that the core structure is biologically relevant and warrants broader screening.

Derivatives of 4-oxobutanamide have demonstrated significant antiproliferative activity against several human cancer cell lines, including cervical carcinoma (HeLa), breast carcinoma (MDA-MB-231), and kidney carcinoma (A498). nih.gov One derivative, in particular, showed higher potency against A498 cells than the established anticancer drugs paclitaxel (B517696) and colchicine. nih.gov Moreover, the related compound N-(4-bromophenyl)-3-oxobutanamide has been identified as having antitubercular properties against Mycobacterium tuberculosis. biosynth.com

Future in vitro research should involve screening this compound and its novel derivatives against a diverse panel of biological targets. This could include:

A broader range of cancer cell lines: Including those from hematological malignancies and resistant phenotypes.

Microbial pathogens: Expanding beyond tuberculosis to include other bacteria and fungi.

Specific enzyme assays: Targeting enzymes like kinases, proteases, or metabolic enzymes implicated in disease.

Receptor binding assays: To identify potential interactions with G-protein coupled receptors (GPCRs) or nuclear receptors.

Table 2: Reported Biological Activities of Structurally Related Compounds

| Compound Class | Biological Target/Assay | Finding | Reference |

| 4-Oxobutanamide derivatives | Human kidney carcinoma (A498) cells | IC₅₀ = 1.94 µM for lead compound, exceeding paclitaxel. | nih.gov |

| 4-Oxobutanamide derivatives | Human cervical (HeLa) & breast (MDA-MB-231) cells | Antiproliferative activity demonstrated. | nih.gov |

| N-(4-bromophenyl)-3-oxobutanamide | Mycobacterium tuberculosis | Shows antitubercular activity. | biosynth.com |

| 4-Phenyl-2-quinolone derivatives | COLO205 and H460 cancer cell lines | Demonstrated excellent antiproliferative activities. | nih.gov |

Exploration in Advanced Materials Science (Theoretical and Synthetic Aspects)

The application of this compound is not limited to the life sciences. Its distinct chemical features suggest potential utility in the field of advanced materials. The related compound, 4-(4-Bromophenyl)-4-oxobutanenitrile, is noted for its use in creating materials like polymers and coatings. chemimpex.com

The this compound molecule offers several handles for polymerization and material functionalization:

Amide Group: The N-H and C=O groups can participate in hydrogen bonding, a key interaction for creating self-assembling materials and enhancing the mechanical strength of polymers.

Bromophenyl Group: The bromine atom is a versatile functional group for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing the compound to be grafted onto polymer backbones or used to create complex, conjugated materials with interesting photophysical properties.

Future research should explore these possibilities through both theoretical and synthetic work. Theoretical studies, such as Density Functional Theory (DFT) calculations, could predict the electronic, optical, and mechanical properties of polymers incorporating this monomer. Synthetic chemists could then work to create these novel materials, such as functional polyamides or polyesters, and test their properties, including thermal stability, conductivity, and responsiveness to stimuli.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.